molecular formula C9H7N3O3 B13193410 6-Oxo-2-(1H-pyrrol-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid

6-Oxo-2-(1H-pyrrol-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13193410
M. Wt: 205.17 g/mol
InChI Key: RLEMSQRWQGTNBO-UHFFFAOYSA-N
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Description

6-Oxo-2-(1H-pyrrol-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrrole ring fused to a dihydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2-(1H-pyrrol-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of pyrrole-2-carbaldehyde with urea or thiourea under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The resulting intermediate is then cyclized to form the desired dihydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-2-(1H-pyrrol-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or dihydropyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

6-Oxo-2-(1H-pyrrol-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 6-Oxo-2-(1H-pyrrol-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrrol-2-yl)pyrimidine-4,6-dione: Similar structure but lacks the carboxylic acid group.

    1,6-Dihydropyrimidine-5-carboxylic acid: Similar structure but lacks the pyrrole ring.

    Pyrrole-2-carboxylic acid: Contains the pyrrole ring but lacks the dihydropyrimidine ring.

Uniqueness

6-Oxo-2-(1H-pyrrol-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid is unique due to the presence of both the pyrrole and dihydropyrimidine rings, along with the carboxylic acid group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

6-oxo-2-(1H-pyrrol-2-yl)-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H7N3O3/c13-8-5(9(14)15)4-11-7(12-8)6-2-1-3-10-6/h1-4,10H,(H,14,15)(H,11,12,13)

InChI Key

RLEMSQRWQGTNBO-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C2=NC=C(C(=O)N2)C(=O)O

Origin of Product

United States

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